Cefotaxime is a semisynthetic, broad-spectrum, third-generation cephalosporin antibiotic. [] It is classified as a β-lactam antibiotic due to the presence of the β-lactam ring in its molecular structure. [] Cefotaxime is primarily recognized for its potent activity against a wide range of Gram-negative bacteria, including those resistant to other cephalosporins. [, ] In scientific research, cefotaxime serves as a valuable tool in various applications, including:
Cefotaxime is classified as a beta-lactam antibiotic within the cephalosporin group. It is derived from 7-aminocephalosporanic acid, which serves as the core structure for many cephalosporins. This antibiotic is particularly effective against both Gram-positive and Gram-negative bacteria, making it a valuable option in treating various infections, including those caused by multidrug-resistant organisms .
The synthesis of cefotaxime typically involves the acylation of 7-aminocephalosporanic acid with specific acylating agents. Several methods have been documented:
Cefotaxime has a complex molecular structure characterized by a beta-lactam ring fused to a dihydrothiazine ring system. Its chemical formula is , and it features several functional groups:
The molecular weight of cefotaxime is approximately 381.4 g/mol .
Cefotaxime participates in various chemical reactions primarily related to its beta-lactam structure:
Cefotaxime exerts its antibacterial effect by binding to penicillin-binding proteins located on the bacterial cell wall. This binding inhibits the transpeptidation step crucial for peptidoglycan cross-linking, leading to cell wall destabilization and ultimately bacterial lysis. The effectiveness against Gram-negative bacteria is attributed to its ability to penetrate the outer membrane and reach PBPs .
Cefotaxime exhibits several notable physical and chemical properties:
Cefotaxime is primarily used in clinical settings for treating infections caused by susceptible bacteria, including:
Recent studies have also explored innovative applications such as using cefotaxime as a reducing agent in synthesizing gold nanoparticles, enhancing antimicrobial efficacy against resistant strains .
The discovery of cephalosporins traces back to 1945, when Italian scientist Giuseppe Brotzu isolated Cephalosporium acremonium (now Acremonium) from Sardinian sewage water. This fungus produced antibacterial compounds active against Salmonella typhi and Gram-positive bacteria, including penicillin-resistant staphylococci [6] [8]. The foundational molecule, cephalosporin C, was purified in 1955 by Edward Abraham and Guy Newton at Oxford University. While its modest activity limited therapeutic utility, its core structure—7-aminocephalosporanic acid (7-ACA)—proved pivotal for semisynthetic modifications [8].
Cefotaxime emerged from systematic efforts to enhance cephalosporin activity against Gram-negative pathogens. Synthesized in 1976 by Hoechst AG, it became the first third-generation cephalosporin approved for clinical use (FDA: 1980). Key innovations included:
Table 1: Milestones in Cephalosporin Evolution
Year | Development | Significance |
---|---|---|
1945 | Brotzu isolates Cephalosporium acremonium | Discovery of cephalosporin-producing fungus |
1955 | Purification of cephalosporin C | Identification of 7-ACA core |
1964 | First-generation cephalosporin (cephalothin) | Launch of clinical cephalosporins |
1976 | Synthesis of cefotaxime | First third-generation cephalosporin |
1980 | FDA approval of cefotaxime | Gram-negative spectrum including Enterobacteriaceae |
Third-generation cephalosporins share a β-lactam ring fused to a dihydrothiazine ring but diverge in R-group substitutions that dictate antimicrobial spectra [5] [6]. Cefotaxime’s structure features:
Table 2: Structural Classification of Key Third-Generation Cephalosporins
Compound | R1 Group | R2 Group | Spectrum Highlights |
---|---|---|---|
Cefotaxime | Aminothiazole oxime | Methyl-carboxylate | Broad-spectrum Gram-negatives; CNS penetration |
Ceftriaxone | Aminothiazole oxime | Triazine-thiol | Long half-life; no pseudocholelithiasis risk |
Ceftazidime | Aminothiazole oxime + carboxylate | Pyridinium | Anti-pseudomonal activity |
Cefoperazone* | Phenol group | NMTT | Anti-pseudomonal; disulfiram-like reaction risk |
*NMTT: N-methylthiotetrazole [1] [5] [6]
Cefotaxime’s lack of NMTT minimizes coagulopathy risks, while its zwitterionic properties facilitate blood-brain barrier penetration—critical for meningitis treatment [1] [5]. Unlike ceftazidime, it lacks consistent anti-pseudomonal activity but exhibits superior efficacy against Enterobacteriaceae and Neisseria spp. [1] [9].
Pharmacodynamic (PD) studies reveal critical distinctions in bactericidal activity, protein binding, and resistance profiles among third-generation cephalosporins:
Bactericidal Kinetics
Protein Binding and Free Drug Activity
Protein binding significantly impacts PD efficacy:
Resistance and Pharmacodynamic Breakpoints
Monte Carlo simulations quantify target attainment against resistant pathogens:
Table 3: Pharmacodynamic Profiling of Third-Generation Cephalosporins
Parameter | Cefotaxime | Ceftriaxone | Ceftazidime |
---|---|---|---|
Half-life (h) | 1.0 | 7.65 | 1.9 |
Protein Binding (%) | 25–40 | 85–95 | 10–20 |
SBT vs. E. cloacae | 1:273 (1h) | 1:32 (1h) | 1:64 (1h) |
SBT vs. P. aeruginosa | 1:8 (1h) | Not reported | 1:43 (1h) |
CNS Penetration | High | High | Moderate |
SBT: Serum bactericidal titer [4] [7]
Cefotaxime’s PD strengths lie in treating Enterobacteriaceae and CNS infections, while ceftazidime remains preferred for Pseudomonas. Ceftriaxone’s prolonged half-life favors once-daily dosing but may underperform in high-inoculum infections due to extensive protein binding [4] [7] [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7